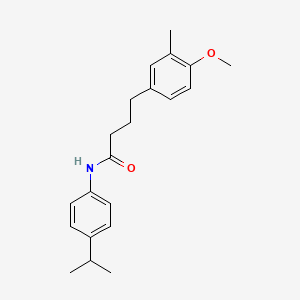
3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole, also known as PNO, is a heterocyclic compound that has been widely used in scientific research. PNO is a member of the oxadiazole family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of arthritis and colitis. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One advantage of using 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties, which makes it a useful compound for studying various diseases and conditions. However, one limitation of using 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
未来方向
There are many future directions for the study of 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole. One area of research could be the development of more efficient synthesis methods for 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole. Another area of research could be the development of 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole derivatives with improved solubility and biological activity. Additionally, further studies could be conducted to investigate the potential use of 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole in the treatment of Alzheimer's disease and Parkinson's disease.
合成方法
3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with 2-naphthylamine to form 3-(3-methylphenyl)-2-naphthylamine. This intermediate is then reacted with cyanogen bromide and sodium azide to form 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole. The overall yield of this synthesis method is around 60%.
科学研究应用
3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been extensively studied for its various biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
3-(3-methylphenyl)-5-naphthalen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c1-13-5-4-8-16(11-13)18-20-19(22-21-18)17-10-9-14-6-2-3-7-15(14)12-17/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUJBZIZNOGKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-5-(naphthalen-2-yl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)

![4-[(4-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5721844.png)


![4-ethyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5721885.png)


![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5721897.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5721914.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5721926.png)
